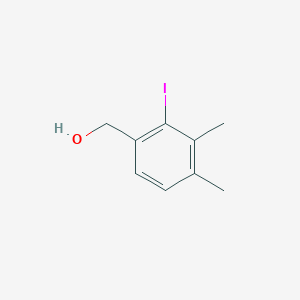
(2-Iodo-3,4-dimethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodo-3,4-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11IO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with iodine at the 2-position and two methyl groups at the 3- and 4-positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-3,4-dimethylphenyl)methanol typically involves the iodination of 3,4-dimethylphenylmethanol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodo-3,4-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding 3,4-dimethylphenylmethanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 2-Iodo-3,4-dimethylbenzaldehyde or 2-Iodo-3,4-dimethylbenzoic acid.
Reduction: 3,4-Dimethylphenylmethanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Iodo-3,4-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Iodo-3,4-dimethylphenyl)methanol depends on the specific reaction or application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylphenylmethanol: Lacks the iodine substituent, resulting in different reactivity and applications.
2-Iodo-4,5-dimethylphenylmethanol: Similar structure but with different positions of the methyl groups, leading to variations in chemical behavior.
Uniqueness
(2-Iodo-3,4-dimethylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H11IO |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
(2-iodo-3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4,11H,5H2,1-2H3 |
Clé InChI |
VDECJYPWJDDTNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CO)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















